REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CON(C)[C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1)=[O:17]>O1CCCC1>[CH3:30][C:27]([CH3:28])([O:26][C:24]([N:21]1[CH2:20][CH2:19][CH:18]([C:16]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[O:17])[CH2:23][CH2:22]1)=[O:25])[CH3:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow-green solution was stirred at ←85° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to ←85° C.
|
Type
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TEMPERATURE
|
Details
|
to warm to -20° C. over 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
was cooled to -60° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of water (20 mL)
|
Type
|
CUSTOM
|
Details
|
was vaned to 0° C.
|
Type
|
ADDITION
|
Details
|
acidified to pH~ 2 by addition of 3M hydrochloric acid
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into 10% aqueous sodium hydroxide (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a yellow semi solid mass
|
Type
|
CUSTOM
|
Details
|
This mass was triturated with hexane (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
WASH
|
Details
|
The solid was rinsed with hexane (25 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC(=O)N1CCC(CC1)C(=O)C=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.8 mmol | |
AMOUNT: MASS | 6.62 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |